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Compound of Interest

Compound Name:
2-Chloro-4-nitrophenyl-beta-D-

cellobioside

CAS No.: 135743-28-1

Cat. No.: B593194 Get Quote

Executive Summary & Mechanism
The assay of cellulolytic enzymes using chromogenic substrates requires balancing the optimal

conditions for the enzyme (often acidic) with the optimal conditions for the reporter molecule

(often alkaline).

CNP-cellobioside (CNP-G2) is a synthetic substrate comprised of cellobiose linked to a 2-

chloro-4-nitrophenol (CNP) aglycone. It is primarily used to measure the activity of

Cellobiohydrolases (CBH/Exoglucanases) and

-Glucosidases.

The "Activity-Detection Gap"
Unlike the traditional reporter

-nitrophenol (

NP, pKa

7.15), which is colorless at acidic pH, the chlorinated derivative CNP has a significantly lower
pKa (
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5.5–5.8).

Implication: CNP retains partial absorbance at pH 5.0–6.0, theoretically allowing for

continuous (kinetic) assays in slightly acidic buffers.

Recommendation: For maximum sensitivity and precise quantification, a Discontinuous

(Endpoint) Protocol is recommended. This method allows the enzyme to function at its true

optimum (pH 4.5–5.0) and the reporter to be quantified at its maximum extinction coefficient

(pH > 8.0).

Reaction Mechanism
The enzyme hydrolyzes the

-1,4-glycosidic bond between the cellobiose moiety and the CNP aglycone.
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Figure 1: Hydrolysis mechanism of CNP-Cellobioside.[1][2][3] The release of the CNP

chromophore is measured spectrophotometrically at 405 nm.

Optimal Physicochemical Parameters
The following parameters are optimized for fungal Cellobiohydrolases (e.g., Trichoderma

reesei, Aspergillus spp.).

pH Optimization
Enzyme Optimum:pH 4.5 – 5.0
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Most fungal CBHs exhibit peak catalytic turnover (

) in this range.

Reporter (CNP) Optimum:pH > 6.0

While CNP is visible at pH 6.0, its extinction coefficient (

) fluctuates with pH near its pKa.

Protocol Choice:

Continuous Assay: Use pH 5.8 – 6.0. (Trade-off: ~70% enzyme activity, ~50% signal

intensity).

Endpoint Assay (Recommended): Incubate at pH 4.8; Stop at pH 10.0. (100% enzyme

activity, 100% signal intensity).

Temperature Optimization
Standard Incubation:50°C

Standard for T. reesei CBH I/II.

Thermostability Warning:

For assays exceeding 30 minutes, reduce temperature to 45°C to prevent thermal

inactivation unless using known thermostable variants.

Always pre-warm the buffer substrate solution to the assay temperature before adding the

enzyme.

Substrate Concentration ( Considerations)
Recommended [S]:1.0 – 2.0 mM (Final concentration)

The

for CNP-G2 is typically in the range of 0.2 – 0.5 mM. Working at saturation (>2x
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) ensures linearity.

Standardized Protocol: Discontinuous (Endpoint)
Assay
This protocol is the "Gold Standard" for reproducibility, separating the enzymatic reaction from

the detection step.

Materials Required[3][4][5][6]
Buffer: 50 mM Sodium Acetate, pH 4.8 (or 50 mM Citrate-Phosphate).

Substrate: 10 mM CNP-Cellobioside stock in HPLC-grade water (Store at -20°C, protect

from light).

Stop Solution: 1.0 M Sodium Carbonate (

) or 1.0 M Glycine-NaOH (pH 10.0).

Enzyme: Diluted in 50 mM Acetate buffer (keep on ice).

Experimental Workflow
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1. Preparation
Pre-warm Buffer & Substrate to 50°C

2. Reaction Initiation
Add 10 μL Enzyme to 90 μL Substrate

(Final [S] = 1-2 mM)

3. Incubation
50°C for 10-30 mins

(Precise timing essential)

4. Termination
Add 150 μL Stop Solution (pH 10)

Reaction pH shifts to >9.5

5. Quantification
Measure Absorbance @ 405 nm

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the Discontinuous CNP-Cellobioside Assay.

Detailed Steps
Preparation: Prepare a 2 mM Working Substrate Solution by diluting the 10 mM stock in 50

mM Sodium Acetate Buffer (pH 4.8).

Blanking: Prepare a "Substrate Blank" (Buffer + Substrate, no enzyme) and an "Enzyme

Blank" (Buffer + Enzyme, added after stop solution) for every run.

Incubation:

Aliquot 90 μL of Working Substrate Solution into PCR tubes or a microplate.
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Pre-incubate at 50°C for 5 minutes.

Add 10 μL of Enzyme Solution. Mix by pipetting.

Incubate at 50°C for exactly 15 minutes.

Termination:

Add 150 μL of Stop Solution (1 M

).

Note: The color should instantly develop (pale to deep yellow).

Measurement:

Transfer to a clear-bottom microplate (if not already in one).

Read Absorbance at 405 nm (

).[4]

Data Analysis & Validation
Calculating Enzyme Activity
Activity is defined in International Units (U), where 1 U = 1 μmol of CNP released per minute.
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Parameter Description Value (Typical)

Absorbance of sample Measured

Absorbance of substrate blank Measured

Total assay volume after stop 0.25 mL (250 μL)

Dilution factor of enzyme Variable

Extinction Coefficient of CNP

18.5 mL

μmol

cm

(at pH 10)

Incubation time 15 min

Volume of enzyme added 0.01 mL (10 μL)

Path length (microplate)
~0.6 cm (Verify for your

volume)

Note on Extinction Coefficient (

): For 2-chloro-4-nitrophenol at pH > 9.0,

is approximately 18,500 M

cm

(or 18.5 mM

cm

). Always generate a standard curve with pure 2-chloro-4-nitrophenol under your specific assay
conditions to determine the exact

for your reader.

Troubleshooting Guide
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Observation Root Cause Corrective Action

High Background (Blank) Spontaneous hydrolysis

Substrate is unstable at high

Temp/pH. Store stock at -20°C.

Ensure buffer pH is < 5.0.

Low Signal pH Mismatch

Ensure Stop Solution raises

final pH > 9.0. CNP is colorless

at acidic pH.

Non-Linear Kinetics Substrate Depletion

Dilute enzyme. Ensure

is < 1.0 over the incubation

period.

Precipitation Protein instability

Add 0.1% BSA or 0.05%

Tween-20 to the enzyme

dilution buffer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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